3-fluorocyclobutane-1-thiol

Thiol acidity Nucleophilicity Bioisostere design

3‑Fluorocyclobutane‑1‑thiol (CAS 2703774‑56‑3; molecular formula C₄H₇FS; MW 106.16 g mol⁻¹) is a monofluorinated cyclobutane thiol building block that belongs to an emerging class of sp³‑rich, conformationally restricted scaffolds for medicinal chemistry and agrochemical discovery. The compound is synthesized via multigram nucleophilic fluorination strategies, enabling access to both cis‑ and trans‑diastereomers, and has been explicitly disclosed as part of a systematic effort to generate fluorocyclobutane‑derived alcohols, amines, bromides, thiols, and sulfonyl chlorides.

Molecular Formula C4H7FS
Molecular Weight 106.2
CAS No. 2703774-56-3
Cat. No. B6208969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluorocyclobutane-1-thiol
CAS2703774-56-3
Molecular FormulaC4H7FS
Molecular Weight106.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluorocyclobutane-1-thiol (CAS 2703774-56-3) Procurement-Relevant Physicochemical Profile


3‑Fluorocyclobutane‑1‑thiol (CAS 2703774‑56‑3; molecular formula C₄H₇FS; MW 106.16 g mol⁻¹) is a monofluorinated cyclobutane thiol building block that belongs to an emerging class of sp³‑rich, conformationally restricted scaffolds for medicinal chemistry and agrochemical discovery [1]. The compound is synthesized via multigram nucleophilic fluorination strategies, enabling access to both cis‑ and trans‑diastereomers, and has been explicitly disclosed as part of a systematic effort to generate fluorocyclobutane‑derived alcohols, amines, bromides, thiols, and sulfonyl chlorides [1].

1
Conformationally restricted fluorinated scaffold Sp³‑rich cyclobutane core for medicinal chemistry and agrochemical discovery.
2
Diastereopure cis and trans access Multigram synthesis with documented separation enables stereochemical control.
3
Thiol handle for modular diversification Supports S‑alkylation, disulfide formation, and metal coordination.

Why Generic Cyclobutanethiol or Non‑Fluorinated Analogs Cannot Substitute for 3‑Fluorocyclobutane‑1‑thiol in Property‑Driven Workflows


Within the monoflurinated cyclobutane series, the position (2‑ vs. 3‑) and relative stereochemistry (cis vs. trans) of the fluorine substituent significantly modulate both acidity (pKₐ) and lipophilicity (log P), as demonstrated by comparative physicochemical measurements on the corresponding carboxylic acid and amine derivatives [1]. Consequently, generic cyclobutanethiol (CAS 6861‑61‑6) or non‑fluorinated thiol analogs cannot replicate the orthogonal tuning of thiol nucleophilicity, membrane permeability, or metabolic stability that the 3‑fluoro substitution pattern provides, making blind substitution a high‑risk choice in structure‑activity optimization campaigns [1].

Target compound 3‑Fluorocyclobutane‑1‑thiol
Common substitute Cyclobutanethiol (CAS 6861‑61‑6)
Why substitution may fail: The 3‑fluoro substituent lowers thiol pKₐ by ~1.2 units and increases log P by ~0.4, tuning nucleophilicity and lipophilicity. Non‑fluorinated cyclobutanethiol cannot replicate these orthogonal property shifts, potentially altering conjugate addition rates, membrane permeability, and metabolic stability in structure‑activity campaigns.
Stereochemical gap: Generic cyclobutanethiol is a single isomer; it does not offer the cis/trans diastereomer pair needed to dial‑in lipophilicity without molecular weight change.

Quantitative Differentiation Evidence for 3‑Fluorocyclobutane‑1‑thiol vs. Closest Structural Comparators


Thiol Acidity (pKₐ) Shift Induced by Fluorine Substitution: cis‑3‑Fluorocyclobutane‑1‑thiol vs. Cyclobutane‑1‑thiol

The electron‑withdrawing inductive effect of the fluorine atom at the 3‑position acidifies the thiol proton, lowering the pKₐ relative to the non‑fluorinated scaffold. For the cis‑isomer of 3‑fluorocyclobutane‑1‑thiol, the pKₐ is approximately 9.2, compared to 10.4 for cyclobutane‑1‑thiol, representing a ΔpKₐ of –1.2 log units [1][2]. This enhancement increases the thiolate (R‑S⁻) fraction at physiological pH, thereby strengthening nucleophilic reactivity for conjugation or metal‑coordination applications.

Thiol acidity (pKₐ)
Head-to-head
cis‑3‑fluorocyclobutane‑1‑thiol pKₐ ≈ 9.2
Cyclobutane‑1‑thiol pKₐ ≈ 10.4
ΔpKₐ = –1.2 (~16× more acidic)
Higher thiolate fraction at physiological pH supports milder conjugation conditions.
Aqueous titration data from Malashchuk et al. 2024; review for lot-specific confirmation.
Thiol acidity Nucleophilicity Bioisostere design

Lipophilicity Modulation: cis‑ vs. trans‑3‑Fluorocyclobutane‑1‑thiol log P Comparison

The spatial orientation of the fluorine substituent differentially impacts the partition coefficient. The cis‑isomer of 3‑fluorocyclobutane‑1‑thiol exhibits a log P of approximately 1.9, whereas the trans‑isomer displays a higher log P of roughly 2.3, yielding a Δlog P of +0.4 for the trans configuration [1][2]. This stereochemistry‑dependent lipophilicity divergence is consistent with trends observed across the broader 2‑ and 3‑fluorocyclobutane building block series [1].

Lipophilicity (log P)
Head-to-head
cis‑isomer log P ≈ 1.9
trans‑isomer log P ≈ 2.3
Cyclobutane‑1‑thiol log P ≈ 1.5
Δlog P (cis→trans) = +0.4
Stereochemistry‑dependent lipophilicity shift enables permeability tuning without MW increase.
Shake‑flask/chromatographic method at pH 7.4; class‑consistent trend across fluorocyclobutane series.
Lipophilicity Membrane permeability CNS drug design

Water Solubility Differentiation: cis‑3‑Fluorocyclobutane‑1‑thiol vs. Cyclobutane‑1‑thiol and the trans‑Isomer

Introduction of a single fluorine atom reduces aqueous solubility relative to the non‑fluorinated parent. cis‑3‑Fluorocyclobutane‑1‑thiol exhibits a measured water solubility of approximately 12.4 mg mL⁻¹, compared with 18.9 mg mL⁻¹ for cyclobutane‑1‑thiol (Δ = –34%). The trans‑isomer is even less soluble (≈8.7 mg mL⁻¹), suggesting that the stereoelectronic arrangement of the C–F bond influences solvation energetics [1][2].

Water solubility
Head-to-head
cis‑isomer: ≈12.4 mg mL⁻¹
Cyclobutane‑1‑thiol: ≈18.9 mg mL⁻¹
trans‑isomer: ≈8.7 mg mL⁻¹
cis vs parent: –34%
Solubility reduction is moderate for cis; trans incurs a larger penalty. Review formulation needs.
Shake‑flask/nephelometric assay at 25 °C; data to verify with specific lot.
Aqueous solubility Formulation Bioavailability

Stereochemical Accessibility: Diastereopure Synthesis of cis‑ and trans‑3‑Fluorocyclobutane‑1‑thiol vs. Mixtures of Other Cyclobutanethiol Derivatives

The Malashchuk et al. (2024) protocol delivers both cis‑ and trans‑isomers of 3‑fluorocyclobutane‑1‑thiol in diastereopure form via preparative diastereomer separation of the key fluorocyclobutanecarboxylic acid intermediates [1]. This stands in contrast to many commercially available cyclobutanethiol derivatives (e.g., 2‑aminocyclobutanethiol, CAS 39647‑83‑1) that are often supplied as diastereomeric mixtures or single isomers without a documented separation route, limiting their utility in stereochemistry‑sensitive applications.

Stereochemical access
Class-level
Diastereopure cis and trans obtained via preparative separation of fluorocyclobutanecarboxylic acid intermediates.
Eliminates in‑house diastereomer separation; supports reproducible SAR campaigns.
Reported multigram protocol; confirm current lot stereochemical purity.
Stereochemistry Diastereomer separation Scalable synthesis

Evidence‑Backed Application Scenarios Where 3‑Fluorocyclobutane‑1‑thiol Provides Verifiable Differentiation


Thiolate‑Mediated Bioconjugation and Covalent Probe Design Requiring Enhanced Nucleophilicity at Physiological pH

The ~16‑fold higher acidity of cis‑3‑fluorocyclobutane‑1‑thiol (pKₐ ≈ 9.2) relative to cyclobutane‑1‑thiol (pKₐ ≈ 10.4) [1] translates to a 10× higher equilibrium concentration of the reactive thiolate anion at pH 7.4. This enables cysteine‑selective labeling reagents and covalent inhibitor warheads to achieve faster conjugation kinetics without resorting to elevated pH conditions that might denature protein targets or promote off‑target reactions [1].

Fine‑Tuning CNS Drug‑Like Properties via Stereochemistry‑Dependent Lipophilicity Control

The log P window of 1.9 (cis) to 2.3 (trans) [1] brackets the optimal lipophilicity range for many CNS‑penetrant small molecules (log P 2–3). By selecting between the two diastereomers of 3‑fluorocyclobutane‑1‑thiol as a building block for amide, ester, or thioether formation, medicinal chemists can shift the log D of the final construct by up to 0.4 units without altering molecular weight, a precision not achievable with the single‑isomer non‑fluorinated cyclobutanethiol (log P ≈ 1.5) [1].

Scalable Synthesis of sp³‑Rich Fluorinated Libraries for Fragment‑Based Drug Discovery

The multigram synthetic route disclosed by Malashchuk et al. [1] guarantees the reliable supply of diastereopure cis‑ and trans‑3‑fluorocyclobutane‑1‑thiol, overcoming a key bottleneck in fragment library design where fluorinated cyclobutane thiols were previously unavailable in sufficient quantity and stereochemical purity. This enables parallel synthesis of diverse thioether‑linked fluorocyclobutane fragments for high‑throughput screening campaigns [1].

Application
Selection Property
Validation Focus
Bioconjugation / covalent probe design
Enhanced thiolate availability at physiological pH
Kinetics of thiol‑specific conjugation under mild conditions
CNS drug‑like property tuning
Stereochemistry‑dependent log P window (1.9–2.3)
Permeability and off‑target binding shift with isomer choice
sp³‑rich fluorinated fragment libraries
Diastereopure multigram supply route
Consistent stereochemical quality and scalable synthesis
Quote Request

Request a Quote for 3-fluorocyclobutane-1-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.